molecular formula C11H16N2O3 B13618230 1-(4-Methoxy-3-nitrophenyl)-2-methylpropan-2-amine

1-(4-Methoxy-3-nitrophenyl)-2-methylpropan-2-amine

Katalognummer: B13618230
Molekulargewicht: 224.26 g/mol
InChI-Schlüssel: NKRZLWMZTBHQAO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Methoxy-3-nitrophenyl)-2-methylpropan-2-amine is an organic compound that features a methoxy group, a nitro group, and an amine group attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxy-3-nitrophenyl)-2-methylpropan-2-amine typically involves the nitration of p-methoxyacetophenone to produce 4’-Methoxy-3’-nitroacetophenone . This intermediate can then undergo reductive amination to introduce the amine group, resulting in the final compound . The reaction conditions often involve the use of catalysts such as Raney nickel and reductive agents like hydrogen gas.

Industrial Production Methods

Industrial production methods for this compound may involve continuous-flow processes to ensure high yield and purity. These methods often utilize advanced techniques such as rotary evaporation and vacuum drying to isolate and purify the product .

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Methoxy-3-nitrophenyl)-2-methylpropan-2-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine group using reagents like hydrogen gas and catalysts such as palladium on carbon.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or Raney nickel.

    Substitution: Nucleophiles such as hydroxide ions or amines.

Major Products

    Oxidation: 4-Methoxy-3-nitrobenzoic acid.

    Reduction: 4-Amino-3-methoxyphenyl-2-methylpropan-2-amine.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(4-Methoxy-3-nitrophenyl)-2-methylpropan-2-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(4-Methoxy-3-nitrophenyl)-2-methylpropan-2-amine involves its interaction with specific molecular targets and pathways. The compound’s methoxy and nitro groups can participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for various modifications, making it a versatile compound in synthetic chemistry and industrial applications .

Eigenschaften

Molekularformel

C11H16N2O3

Molekulargewicht

224.26 g/mol

IUPAC-Name

1-(4-methoxy-3-nitrophenyl)-2-methylpropan-2-amine

InChI

InChI=1S/C11H16N2O3/c1-11(2,12)7-8-4-5-10(16-3)9(6-8)13(14)15/h4-6H,7,12H2,1-3H3

InChI-Schlüssel

NKRZLWMZTBHQAO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(CC1=CC(=C(C=C1)OC)[N+](=O)[O-])N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.